Fa-Gly-Oh

Overview

Description

Mechanism of Action

Target of Action

“Fa-Gly-Oh” is a complex compound that involves the interaction of fluorenylmethyloxycarbonyl (Fmoc) and glycine . The primary target of “this compound” is the amine group, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction plays a crucial role in the formation of a protecting group for amines, which is a fundamental step in peptide synthesis .

Mode of Action

The interaction of “this compound” with its targets involves the formation of a base-labile protecting group used in organic synthesis . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This reaction forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The biochemical pathways affected by “this compound” primarily involve the synthesis of very long-chain fatty acids (VLCFAs) . The overall conversion of glutamate to arginine and polyamines is enhanced by increased utilization of ornithine for polyamine biosynthesis . This process affects various physiological, behavioral, and ecological processes within the organism .

Pharmacokinetics

The pharmacokinetics of “this compound”, like any other compound, involves the processes of absorption, distribution, metabolism, and excretion (ADME) . These processes determine the rate and extent to which the active drug ingredient enters the systemic circulation and thereby gains access to the site of action . The ADME properties of “this compound” would have a major impact on its bioavailability .

Result of Action

The molecular and cellular effects of “this compound” action are primarily seen in its role as a protecting group for amines in peptide synthesis . It also has a significant impact on the synthesis of VLCFAs . Moreover, it has been suggested that “this compound” could have neuroprotective effects against oxidative stress-mediated neurodegeneration .

Action Environment

The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, the compound’s volatility with medium vapor pressure values is significantly influenced by environmental and application factors . Additionally, the soil characteristics such as the water content and composition of different soils can affect the environmental fate and bioavailability of "this compound" .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fa-Gly-Oh can be synthesized using solid-phase peptide synthesis (SPPS), a common method for preparing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is often employed to protect the amino groups during the synthesis. The final product is obtained by cleaving the peptide from the resin and removing the protecting groups under acidic conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, which allows for the efficient and high-yield synthesis of the peptide. The process is optimized to ensure the purity and consistency of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Fa-Gly-Oh undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the acetyl group, where nucleophiles such as amines or thiols replace the acetyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products:

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted amides or thioesters.

Scientific Research Applications

Fa-Gly-Oh has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

Biology: Studied for its role in protein-protein interactions and enzyme-substrate binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications

Comparison with Similar Compounds

Fa-Gly-Oh can be compared with other similar peptide compounds, such as:

Fmoc-Gly-OH: A simpler peptide with only glycine residues.

Fmoc-Phe-Gly-OH: A peptide with phenylalanine and glycine residues.

Fmoc-Gly-Gly-OH: A peptide with two glycine residues .

Uniqueness: this compound is unique due to its specific sequence and the presence of the furfurylideneacetyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Fa-Gly-Oh, a compound characterized by its unique peptide sequence and the presence of an acetyl group, exhibits significant biological activity that has been the subject of various research studies. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in medicine and industry.

This compound is a peptide that can undergo various chemical reactions, influencing its biological activity:

- Oxidation : Can form disulfide bonds between cysteine residues.

- Reduction : Breaks disulfide bonds, converting them back to thiol groups.

- Substitution : Functional groups can be replaced by other groups depending on the reaction conditions.

Common reagents for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction.

This compound exerts its biological effects primarily through interactions with specific molecular targets. The compound binds to proteins and enzymes, modulating their activity via:

- Hydrogen Bonds : Facilitating structural changes in target proteins.

- Hydrophobic Interactions : Altering protein conformation and function.

These interactions can lead to various biological effects, including potential therapeutic benefits.

Antimicrobial Properties

Research indicates that this compound has antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

This compound has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, exposure to this compound resulted in increased levels of caspase-8 and -9 in human cancer cell lines, indicating its role in promoting programmed cell death .

Antioxidant Activity

The compound exhibits significant antioxidant properties, which are crucial for protecting cellular components from oxidative damage. This activity is particularly relevant in the context of diseases associated with oxidative stress, such as cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Efficacy :

- A study assessed the effectiveness of this compound against common pathogens, demonstrating a notable reduction in bacterial growth at specific concentrations.

- Cancer Cell Studies :

- Oxidative Stress Reduction :

Applications in Medicine and Industry

The diverse biological activities of this compound suggest several applications:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug formulation.

- Cosmetics : Due to its antioxidant effects, it could be utilized in skincare products aimed at reducing oxidative damage.

- Nutraceuticals : Potential use as a dietary supplement for enhancing health through its antioxidant properties .

Summary Table of Biological Activities

Properties

IUPAC Name |

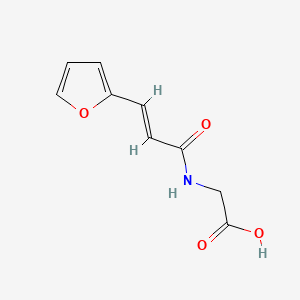

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVSWKBQMAOKAX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29243-71-8 | |

| Record name | 3-(2-Furylacryloyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029243718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.